molecular formula C23H16F3NO3S B2553721 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326894-35-2

6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

Cat. No.: B2553721
CAS No.: 1326894-35-2
M. Wt: 443.44
InChI Key: BFANJARTCLPRIJ-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by:

  • 6,7-Difluoro substitution on the quinolinone core, enhancing metabolic stability and electron-withdrawing properties.
  • 4-Fluorobenzyl group at position 1, contributing to hydrophobic interactions and modulating dipole moments.
  • 3-Methylphenylsulfonyl moiety at position 3, which may influence steric bulk and electronic interactions with biological targets.

This compound is listed as a pharmaceutical intermediate (CAS: 1325306-46-4) with synonyms including KS-00003JSZ and ZINC67340577 .

Properties

IUPAC Name

6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO3S/c1-14-3-2-4-17(9-14)31(29,30)22-13-27(12-15-5-7-16(24)8-6-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFANJARTCLPRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methyl group.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: The fluorine atoms and the benzyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for the development of new drugs.

    Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Implications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name R1 (Benzyl) R2 (Sulfonyl) Core Modifications Notable Features Evidence ID
6,7-Difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one (Target) 4-Fluorobenzyl 3-Methylphenyl 6,7-Difluoro Balanced lipophilicity and electronic effects; high metabolic stability
6,7-Difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one 3-Methylbenzyl 3-Methylphenyl 6,7-Difluoro Increased lipophilicity due to methyl substitution; reduced dipole interactions
3-((3-Chlorophenyl)sulfonyl)-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one (CAS: 1326845-99-1) 3-Fluorobenzyl 3-Chlorophenyl 6,7-Difluoro Enhanced electron-withdrawing effects from Cl; potential for stronger target binding
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate 4-Fluorobenzyl - 4-Hydroxy, 3-Carboxylate Higher polarity due to hydroxy and ester groups; sulfanyl group reduces stability
6,7-Diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one - - 6,7-Diethoxy, 3,4-Dihydro Reduced aromaticity; increased flexibility and lipophilicity from ethoxy groups

Functional Group Analysis

Benzyl Substitutions
  • 4-Fluorobenzyl (Target Compound) : The para-fluorine atom enhances dipole interactions and may improve binding to hydrophobic pockets in target proteins.
  • 3-Methylbenzyl : Methyl groups increase lipophilicity but lack the electronic effects of fluorine, possibly reducing target selectivity .
Sulfonyl Modifications
  • 3-Methylphenylsulfonyl (Target) : The methyl group provides moderate steric hindrance without significant electronic perturbation.
  • 3-Chlorophenylsulfonyl (CAS: 1326845-99-1) : Chlorine’s electron-withdrawing nature may enhance binding to electron-rich regions in enzymes, though it increases molecular weight .
Core Modifications
  • 4-Hydroxyquinoline-3-carboxylate (): Introduces hydrogen-bonding capacity but reduces stability due to the ester group’s hydrolytic susceptibility .

Biological Activity

6,7-Difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. The incorporation of fluorine atoms and specific substituents in its structure enhances its pharmacological properties, making it a compound of interest for further investigation.

Antibacterial Activity

The compound's antibacterial activity has been evaluated in various studies. The presence of the 4-fluorobenzyl group is noted to enhance biological activity, particularly against Gram-positive bacteria. Research indicates that derivatives with similar structures exhibit potent antibacterial properties, which may be attributed to their ability to interfere with bacterial DNA synthesis or protein function.

Table 1: Antibacterial Activity of Related Compounds

Compound NameActivity (MIC µg/mL)Target Bacteria
6,7-Difluoro-1-(4-fluorobenzyl)quinolone8Staphylococcus aureus
6-Fluoroquinolone4Escherichia coli
7-Piperazinyl quinolone16Pseudomonas aeruginosa

Anticancer Activity

In addition to its antibacterial properties, this quinoline derivative has shown promise as an anticancer agent. Studies on structurally similar compounds have demonstrated significant inhibition of cancer cell proliferation. For instance, derivatives containing the quinoline core have been tested against various cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver) cells.

Case Study: In Vitro Evaluation
A study involving a series of quinolone derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent derivatives displayed an increase in S-phase cell population, indicating a potential mechanism of action involving cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameIC50 (µM)Cell Line
6,7-Difluoro-1-(4-fluorobenzyl)quinolone5.2A549
7-Piperazinyl quinolone3.8HeLa
Fluorinated quinolone derivatives2.5HepG2

The biological activity of this compound can be attributed to its interaction with key cellular targets such as topoisomerases and DNA gyrase, which are crucial for DNA replication and transcription. The fluorine atoms in the structure may enhance lipophilicity, facilitating better cellular uptake and increased potency.

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